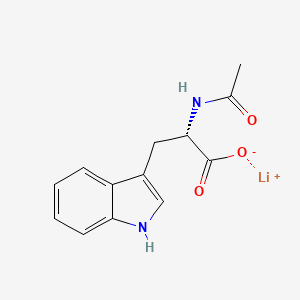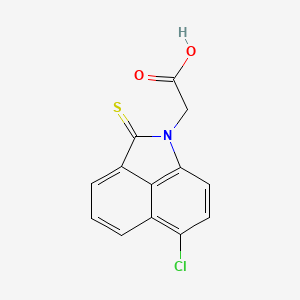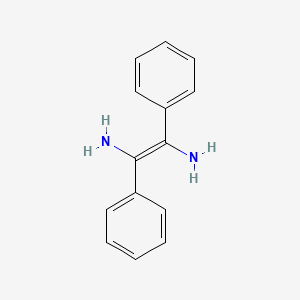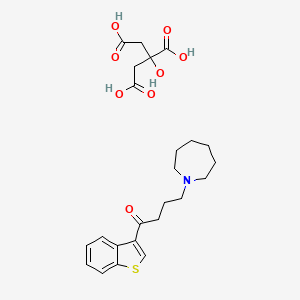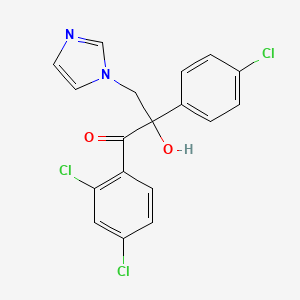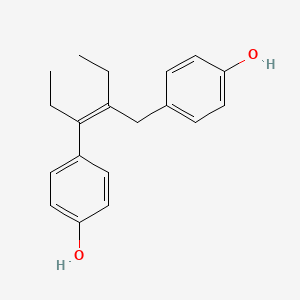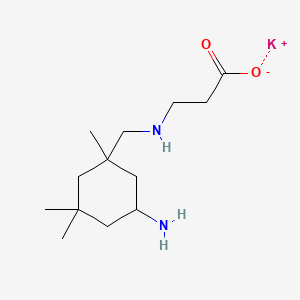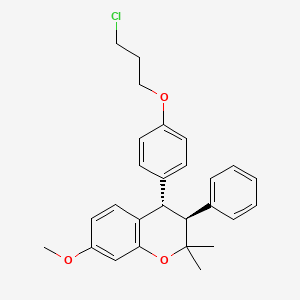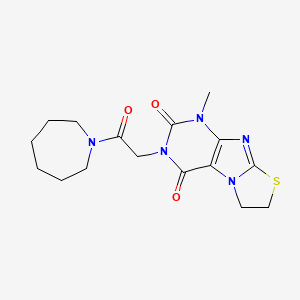
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a naturally occurring compound found in most human body tissues and fluids, as well as in other organisms. Xanthine is a product of purine degradation and plays a significant role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- can be synthesized through several methods. One common route involves the oxidation of hypoxanthine using xanthine oxidase . Another method includes the deamination of guanine by guanine deaminase . These reactions typically occur under mild conditions and are catalyzed by specific enzymes.
Industrial Production Methods: Industrial production of xanthine often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert precursor compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to hypoxanthine under specific conditions.
Substitution: Various functional groups can be introduced into the xanthine molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Uric acid is the major product formed from the oxidation of xanthine.
Reduction: Hypoxanthine is the major product formed from the reduction of xanthine.
Substitution: Various substituted xanthine derivatives are formed depending on the reagents used.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- involves its interaction with various enzymes and receptors in the body. Xanthine acts as a competitive inhibitor of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . This results in various physiological effects, including bronchodilation and increased alertness. Xanthine also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- is similar to other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, theobromine has mild stimulant and diuretic effects.
Uniqueness: Xanthine is unique due to its role as an intermediate in the purine degradation pathway and its ability to be converted into various pharmacologically active derivatives .
Propriétés
Numéro CAS |
51933-03-0 |
|---|---|
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
9-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-5(11)8-4)9(12)1-6-2/h1,12H,(H2,7,8,10,11) |
Clé InChI |
XCUFSJHXJZGVRT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




